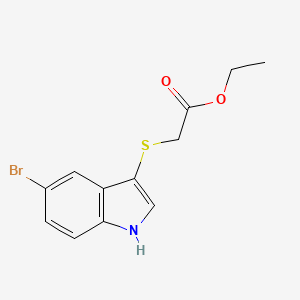
Ethyl 2-((5-bromo-1H-indol-3-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((5-bromo-1H-indol-3-yl)thio)acetate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-bromo-1H-indol-3-yl)thio)acetate typically involves the following steps:
Formation of the Bunte Salt: Ethyl bromoacetate is reacted with sodium thiosulfate to form ethyl acetate-2-sodium thiosulfate.
Substitution Reaction: The Bunte salt is then reacted with 5-bromo-1H-indole-3-thiol to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction steps as in laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
Ethyl 2-((5-bromo-1H-indol-3-yl)thio)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thioether group can be oxidized to sulfoxides or sulfones.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Hydrolysis: The corresponding carboxylic acid.
科学的研究の応用
Ethyl 2-((5-bromo-1H-indol-3-yl)thio)acetate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its biological activities, including antiviral, anticancer, and antimicrobial properties.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of Ethyl 2-((5-bromo-1H-indol-3-yl)thio)acetate is not fully understood, but it is believed to interact with various molecular targets due to its indole moiety. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological pathways such as cell signaling and apoptosis .
類似化合物との比較
Similar Compounds
- 5-Bromoindoxyl acetate
- Methyl-2-(2-(5-bromo benzoxazolone)acetamido)-3-(1H-indol-3-yl)propanoate
Uniqueness
Ethyl 2-((5-bromo-1H-indol-3-yl)thio)acetate is unique due to its specific combination of a bromo-substituted indole and a thioether-linked ester group. This structure provides distinct chemical reactivity and potential biological activity compared to other indole derivatives.
特性
分子式 |
C12H12BrNO2S |
|---|---|
分子量 |
314.20 g/mol |
IUPAC名 |
ethyl 2-[(5-bromo-1H-indol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C12H12BrNO2S/c1-2-16-12(15)7-17-11-6-14-10-4-3-8(13)5-9(10)11/h3-6,14H,2,7H2,1H3 |
InChIキー |
ZULXWMSRIYYPED-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CSC1=CNC2=C1C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Amino-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B14908057.png)
![(R)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14908058.png)
![1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate](/img/structure/B14908073.png)
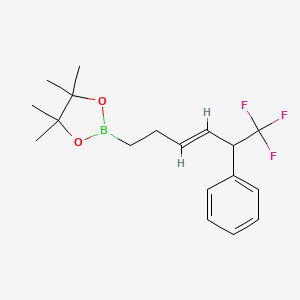
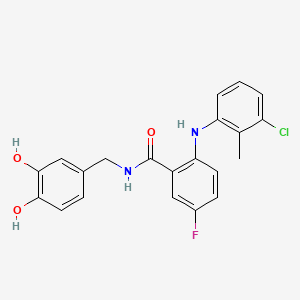
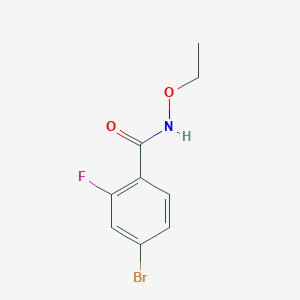

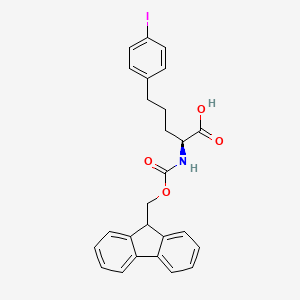
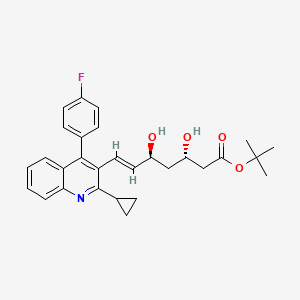
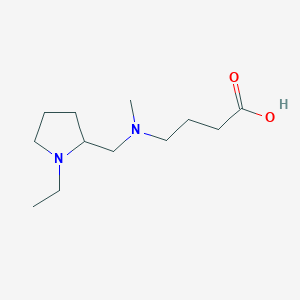
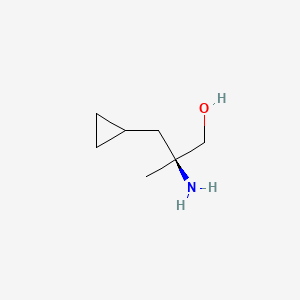


![2-({[3-(Morpholin-4-yl)propyl]amino}methyl)phenol](/img/structure/B14908127.png)
